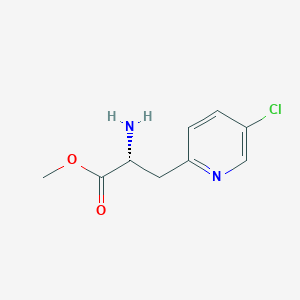
Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate is a chemical compound that belongs to the class of amino acid derivatives. It features a pyridine ring substituted with a chlorine atom and an amino group, making it a compound of interest in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine-2-carboxylic acid and ®-2-amino-3-hydroxypropanoic acid.
Esterification: The carboxylic acid group of 5-chloropyridine-2-carboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-chloropyridine-2-carboxylate.
Amidation: The ester is then reacted with ®-2-amino-3-hydroxypropanoic acid under appropriate conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide, ammonia, or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2R)-2-amino-3-(5-fluoro(2-pyridyl))propanoate
- Methyl (2R)-2-amino-3-(5-bromo(2-pyridyl))propanoate
- Methyl (2R)-2-amino-3-(5-iodo(2-pyridyl))propanoate
Uniqueness
Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate is unique due to the presence of the chlorine atom on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with desired biological activities.
Eigenschaften
Molekularformel |
C9H11ClN2O2 |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(5-chloropyridin-2-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
VFWOQWXNPMAUEX-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=NC=C(C=C1)Cl)N |
Kanonische SMILES |
COC(=O)C(CC1=NC=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054701.png)
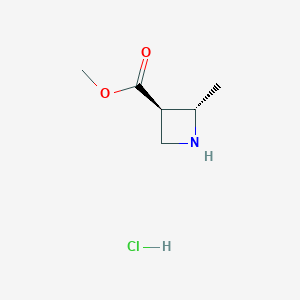
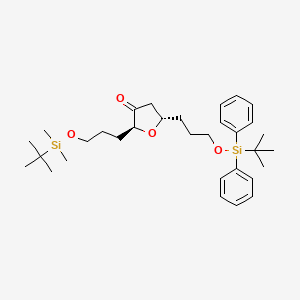
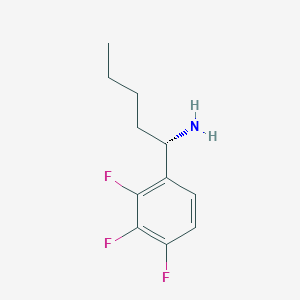

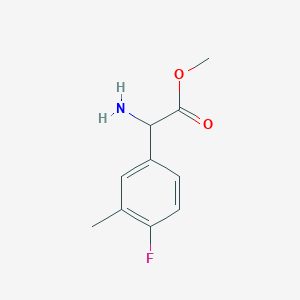
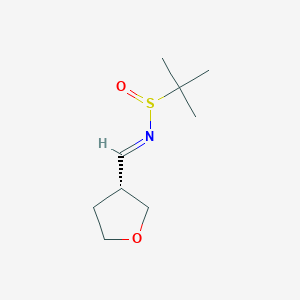
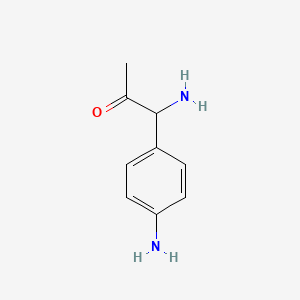
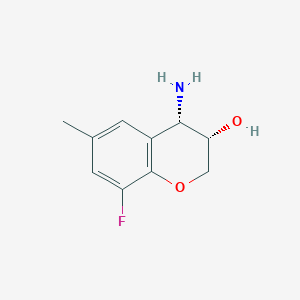
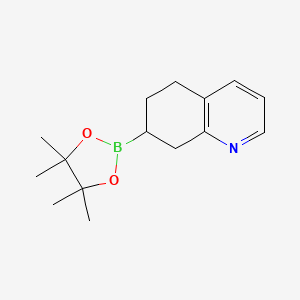

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminopentanoate](/img/structure/B13054768.png)
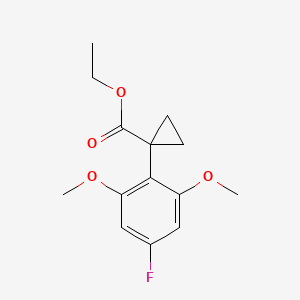
![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054779.png)
